molecular formula C4H5ClN2S B016881 5-Chloro-3-ethyl-1,2,4-thiadiazole CAS No. 101258-23-5

5-Chloro-3-ethyl-1,2,4-thiadiazole

Cat. No.: B016881
CAS No.: 101258-23-5
M. Wt: 148.61 g/mol
InChI Key: NWPLNDNOAIZDHV-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects . These activities suggest that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with various targets, depending on the specific biological context.

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives , it is likely that this compound affects multiple pathways, potentially including those involved in cell growth, inflammation, and immune response.

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may exert effects such as inhibition of cell growth, modulation of immune response, and alteration of metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored and handled in a well-ventilated area to avoid dust formation and inhalation . Additionally, it should be kept away from strong oxidizing agents and high temperatures or fire sources to prevent potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1,2,4-thiadiazole typically involves the reaction of ethyl hydrazinecarbodithioate with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-ethyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential as an anticancer agent due to its ability to interact with biological targets and inhibit cell growth.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-ethyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Properties

IUPAC Name

5-chloro-3-ethyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLNDNOAIZDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563759
Record name 5-Chloro-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101258-23-5
Record name 5-Chloro-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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